1-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide 1-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8710131
InChI: InChI=1S/C20H24N2O5S/c1-26-16-8-9-19(27-2)18(14-16)21-20(23)15-10-12-22(13-11-15)28(24,25)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3,(H,21,23)
SMILES: COC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C20H24N2O5S
Molecular Weight: 404.5 g/mol

1-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC8710131

Molecular Formula: C20H24N2O5S

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

1-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide -

Specification

Molecular Formula C20H24N2O5S
Molecular Weight 404.5 g/mol
IUPAC Name 1-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C20H24N2O5S/c1-26-16-8-9-19(27-2)18(14-16)21-20(23)15-10-12-22(13-11-15)28(24,25)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3,(H,21,23)
Standard InChI Key KSOOBPUKJJUJNI-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Canonical SMILES COC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

1-(Benzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide features a piperidine core substituted at the 1-position with a benzenesulfonyl group and at the 4-position with a carboxamide linkage to a 2,5-dimethoxyphenyl moiety. The integration of sulfonamide and carboxamide functional groups is a hallmark of bioactive molecules targeting enzymatic pathways, particularly those involving hydrolytic or proteolytic activity .

Key Structural Features:

  • Piperidine Ring: A six-membered saturated nitrogen heterocycle contributing to conformational rigidity and bioavailability.

  • Benzenesulfonyl Group: Enhances binding affinity to hydrophobic enzyme pockets through aromatic stacking interactions.

  • 2,5-Dimethoxyphenyl Carboxamide: Methoxy substituents at the 2- and 5-positions likely influence electronic distribution and metabolic stability.

Physicochemical Properties

While experimental data for this exact compound are unavailable, analogs such as 1-(2,5-dimethoxy-benzenesulfonyl)-piperidine-4-carboxylic acid (2,5-dimethyl-phenyl)-amide (PubChem CID 1091421) exhibit a molecular weight of 432.5 g/mol and a topological polar surface area of 93.3 Ų, suggesting moderate solubility and blood-brain barrier permeability . A comparative analysis of related derivatives is summarized below:

Property1-(Benzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide (Predicted)1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-4-carboxamide (CID 1091421)
Molecular FormulaC₂₁H₂₅N₂O₅SC₂₂H₂₈N₂O₅S
Molecular Weight (g/mol)417.5432.5
XLogP3~3.23.1
Hydrogen Bond Donors11
Hydrogen Bond Acceptors66

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of benzenesulfonyl-piperidine-carboxamides typically involves sequential functionalization of the piperidine ring. A representative route for analogs includes:

  • Sulfonylation: Reaction of piperidine-4-carboxylic acid with benzenesulfonyl chloride under basic conditions to install the sulfonyl group.

  • Carboxamide Formation: Coupling the sulfonylated piperidine with 2,5-dimethoxyaniline using carbodiimide-based reagents (e.g., EDC/HOBt) .

Critical Considerations:

  • Methoxy groups on the phenyl ring may necessitate protective strategies during synthesis to prevent demethylation.

  • Chirality at the piperidine 4-position could lead to diastereomeric mixtures, requiring chromatographic resolution for enantiopure products.

Structural Analogues and Activity Trends

Patent EP2937341A1 discloses piperazine-1-carboxamide derivatives as fatty acid amide hydrolase (FAAH) inhibitors, highlighting the importance of the carboxamide group in modulating enzyme activity . For example, 4-(1,3-benzodioxol-5-ylmethyl)-N-pyridin-2-ylpiperazine-1-carboxamide (CAS 1446144-64-2) demonstrates nanomolar FAAH inhibition (IC₅₀ = 12 nM), correlating with anxiolytic effects in murine models . While the target compound lacks a piperazine core, its piperidine scaffold and carboxamide moiety suggest potential FAAH affinity, albeit with reduced potency compared to piperazine-based inhibitors.

Research Gaps and Future Directions

Despite promising structural features, empirical data on 1-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide remain sparse. Critical research priorities include:

  • In Vitro Profiling: FAAH, HDAC, and 5-HT receptor binding assays to elucidate primary targets.

  • In Vivo Efficacy: Testing in pain and anxiety models with pharmacokinetic-pharmacodynamic modeling.

  • Metabolite Identification: LC-MS studies to characterize major metabolites and assess safety.

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